molecular formula C16H11Cl2F3O B1327770 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone CAS No. 898749-89-8

2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone

Cat. No.: B1327770
CAS No.: 898749-89-8
M. Wt: 347.2 g/mol
InChI Key: VMMVSCMQTOVCHG-UHFFFAOYSA-N
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Description

2’,6’-Dichloro-3-(3-trifluoromethylphenyl)propiophenone is an organic compound that falls under the ketone class It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dichloro-3-(3-trifluoromethylphenyl)propiophenone typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3-(trifluoromethyl)phenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of 2’,6’-Dichloro-3-(3-trifluoromethylphenyl)propiophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-3-(3-trifluoromethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,6’-Dichloro-3-(3-trifluoromethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-3-(3-trifluoromethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2’,6’-Dichloro-3-(trifluoromethyl)acetophenone
  • 2’,6’-Dichloro-3-(trifluoromethyl)benzophenone
  • 2’,6’-Dichloro-3-(trifluoromethyl)propiophenone

Uniqueness

2’,6’-Dichloro-3-(3-trifluoromethylphenyl)propiophenone is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2F3O/c17-12-5-2-6-13(18)15(12)14(22)8-7-10-3-1-4-11(9-10)16(19,20)21/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMVSCMQTOVCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644931
Record name 1-(2,6-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898749-89-8
Record name 1-Propanone, 1-(2,6-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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